4-Prop-2-ynoxycyclohexan-1-ol
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Overview
Description
4-Prop-2-ynoxycyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a prop-2-ynoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Prop-2-ynoxycyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-Prop-2-ynoxycyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) under appropriate conditions.
Major Products
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexane derivatives with varying degrees of saturation.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
4-Prop-2-ynoxycyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Prop-2-ynoxycyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Propargyl Alcohol: An alkyne-containing alcohol similar to the prop-2-ynoxy group.
Cyclohexanone: An oxidized form of cyclohexanol with a ketone group.
Uniqueness
4-Prop-2-ynoxycyclohexan-1-ol is unique due to the combination of a cyclohexane ring, an alkyne group, and a hydroxyl group
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-prop-2-ynoxycyclohexan-1-ol |
InChI |
InChI=1S/C9H14O2/c1-2-7-11-9-5-3-8(10)4-6-9/h1,8-10H,3-7H2 |
InChI Key |
OCWDNUHEYOSNJT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1CCC(CC1)O |
Origin of Product |
United States |
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